molecular formula C13H16BrClN2S B2658298 (E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride CAS No. 352231-01-7

(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride

Cat. No.: B2658298
CAS No.: 352231-01-7
M. Wt: 347.7
InChI Key: ZXCDRYDDZHJNKI-GVYCEHEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride is a synthetic organic compound characterized by the presence of a bromophenyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride typically involves the condensation of 4-bromobenzaldehyde with 3-ethylthiazol-2-amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of (E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride
  • (E)-N-(4-(4-fluorophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride
  • (E)-N-(4-(4-methylphenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride

Uniqueness

(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride is unique due to the presence of the bromine atom in the bromophenyl group. This substitution imparts distinct chemical properties, such as increased reactivity and potential for further functionalization, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-bromophenyl)-N,3-diethyl-1,3-thiazol-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2S.ClH/c1-3-15-13-16(4-2)12(9-17-13)10-5-7-11(14)8-6-10;/h5-9H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCDRYDDZHJNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=CS1)C2=CC=C(C=C2)Br)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.